2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
CAS No.: 58211-82-8
VCID: VC0017847
Molecular Formula: C17H13ClO3
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid - 58211-82-8](/images/no_structure.jpg)
Description | 2-[2-(4'-Chloro-biphenyl-4-yl)-2-oxo-ethyl]acrylic acid, also known as 4'-Chloro-α-Methylene-γ-oxo-[1,1'-biphenyl]-4-butanoic Acid, is a chemical compound with the CAS number 58211-82-8 . The molecular formula is C17H13ClO3 and its molecular weight is 300.74 . It is a neat product, typically stored at +4°C and shipped at room temperature . This compound is useful in organic synthesis . Similar compounds include other acrylic acid derivatives and substituted biphenyls. For instance, other halogenated biphenyl compounds are also used in various research and industrial applications. Additionally, compounds with similar acrylic acid functional groups are employed as monomers in polymer chemistry. In the context of research, a professional research assistant with extensive experience, such as the one you described, should be detail-oriented and highly skilled in conducting comprehensive research, data analysis, and project management . They should have a proven ability to support scientific studies and contribute to innovative research projects . Strong analytical skills, combined with a dedication to accuracy and efficiency, are crucial . A research assistant's resume should highlight experience with research methodologies and data analysis tools relevant to the field, as well as demonstrable experience in literature reviews, data collection, and reporting research findings . Proficiency in statistical software (e.g., SPSS, R, STATA) or scientific software is also essential . |
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CAS No. | 58211-82-8 |
Product Name | 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid |
Molecular Formula | C17H13ClO3 |
Molecular Weight | 300.7 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21) |
Standard InChIKey | HFQRIKISCRTEMT-UHFFFAOYSA-N |
SMILES | C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES | C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Synonyms | 4’-Chloro-α-methylene-γ-oxo-[1,1’-biphenyl]-4-butanoic Acid; |
PubChem Compound | 9839318 |
Last Modified | Sep 17 2023 |
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